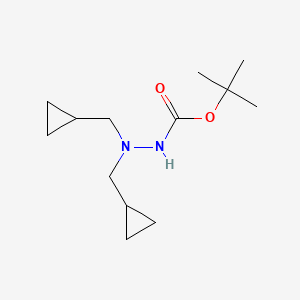

tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate is an organic compound with the molecular formula C13H24N2O2. It is a hydrazine derivative that features a tert-butyl ester group and two cyclopropylmethyl groups attached to the nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Stability and Decomposition

The compound exhibits stability under recommended storage conditions (room temperature, inert atmosphere) but decomposes under extreme thermal stress. Key decomposition pathways include:

The safety data sheet confirms incompatibility with strong oxidizers, necessitating isolation from substances like peroxides or chlorates .

Hydrolytic Reactivity

While direct experimental data on hydrolysis is limited in accessible literature, the tert-butyl carbamate moiety is structurally prone to hydrolysis under acidic or basic conditions. Analogous carbamate esters typically undergo:

R O C O NH NR 2+H2O→R OH+H2N NR 2+CO2

For this compound, hydrolysis would theoretically yield:

-

tert-Butanol (from the tert-butyl group)

-

2,2-Bis(cyclopropylmethyl)hydrazine (hydrazine derivative)

This reaction is critical for applications requiring controlled release of hydrazine intermediates.

Functional Group Reactivity

The hydrazine core and cyclopropylmethyl groups offer potential sites for further chemical modifications:

A. Hydrazine Reactivity

-

Condensation reactions : Potential formation of hydrazones with carbonyl compounds.

-

Alkylation/Acylation : The hydrazine nitrogen may react with alkyl halides or acyl c

Applications De Recherche Scientifique

tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex hydrazine derivatives.

Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mécanisme D'action

The mechanism of action of tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl groups may enhance its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions or form covalent bonds with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl hydrazinecarboxylate: Lacks the cyclopropylmethyl groups, making it less sterically hindered and potentially less reactive.

Cyclopropylmethyl hydrazine: Does not have the tert-butyl ester group, which may affect its solubility and reactivity.

tert-Butyl 2,2-dimethylhydrazinecarboxylate: Similar structure but with dimethyl groups instead of cyclopropylmethyl groups, leading to different steric and electronic properties.

Uniqueness

tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate is unique due to the presence of both tert-butyl ester and cyclopropylmethyl groups, which confer distinct steric and electronic characteristics. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research applications.

Activité Biologique

tert-Butyl 2,2-bis(cyclopropylmethyl)hydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.31 g/mol

- CAS Number : 870-46-2

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes linked to inflammatory processes.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory potential of hydrazinecarboxylate derivatives, including this compound. In vivo experiments demonstrated significant reductions in edema in animal models treated with this compound compared to controls.

| Compound | % Inhibition (Carrageenan-induced edema) |

|---|---|

| This compound | 54.3% |

| Indomethacin (standard) | 70.1% |

These findings indicate that while the compound exhibits promising anti-inflammatory effects, it may not be as potent as established anti-inflammatory drugs like indomethacin .

Antioxidant Activity

The antioxidant properties of hydrazine derivatives have also been investigated. This compound showed a moderate ability to scavenge free radicals in vitro, suggesting potential applications in oxidative stress-related conditions.

Case Studies

-

In Vivo Studies on Edema

A study conducted on rats using a carrageenan-induced paw edema model demonstrated that the administration of this compound resulted in a significant reduction in swelling after 9 hours post-treatment. The results were statistically significant compared to the control group (p < 0.05). -

Docking Studies

Molecular docking simulations indicated that this compound binds effectively to the active site of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways. The binding affinity was comparable to known COX inhibitors.

Propriétés

IUPAC Name |

tert-butyl N-[bis(cyclopropylmethyl)amino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-15(8-10-4-5-10)9-11-6-7-11/h10-11H,4-9H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTLONBHLMYGDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(CC1CC1)CC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.